N'-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide is a chemical compound with the molecular formula C13H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 2-hydroxy-2-phenylacetohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst . The reaction can be summarized as follows:
Step 1: 2-hydroxy-2-phenylacetohydrazide is dissolved in an appropriate solvent.
Step 2: Cyclopentanone is added to the solution.
Step 3: The mixture is heated under reflux conditions for several hours.
Step 4: The product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-phenylacetohydrazide
- N’-benzylidene-2-phenylacetohydrazide
- 2-cyano-2-cyclopentylideneacetohydrazide
Uniqueness
N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentylidene moiety provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)13(17)15-14-11-8-4-5-9-11/h1-3,6-7,12,16H,4-5,8-9H2,(H,15,17) |
InChI Key |
BUZFAKOKYNHGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)O)C1 |
Origin of Product |
United States |
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